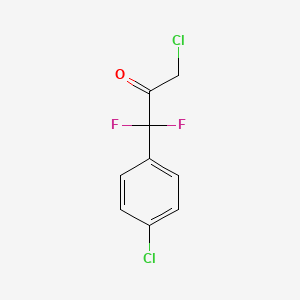![molecular formula C25H23NO4 B6231465 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 376588-51-1](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as N-(2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylphenyl)propionic acid (FMPPA), is an important organic acid used in the synthesis of various compounds. It is derived from the reaction of 9H-fluoren-9-ylmethanol with propionic anhydride, and is a key intermediate in the synthesis of many organic compounds. FMPPA has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries.
Scientific Research Applications
Synthesis and Characterization
Synthesis of β2- and β3-Peptides : The compound has been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation and protective-group exchanges, demonstrating suitability for large-scale peptide syntheses (Šebesta & Seebach, 2003).
Fluorescent Labeling Reagent : It has been used to synthesize a fluorescent labeling reagent, demonstrating strong fluorescence in a wide pH range, making it valuable for biomedical analysis (Hirano et al., 2004).
Characterization of New Fluorene Derivatives : Its derivative has been characterized for linear and nonlinear photophysics, showing potential for integrin imaging in biomedical applications (Morales et al., 2010).
Self-Assembly in Nanotechnology : Fmoc variants of this compound have been studied for their self-assembly, revealing controlled morphological changes. These findings open pathways for novel self-assembled architectures in material science and nanotechnology (Kshtriya et al., 2021).
Hydrogel Modification : The compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, showing potential for medical applications due to improved thermal stability and biological activity (Aly & El-Mohdy, 2015).
Development of Enzyme-Activated Surfactants : It's been applied in creating enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous dispersions (Cousins et al., 2009).
Supramolecular Studies in Crystallography : Its structural and supramolecular features have been analyzed, emphasizing its relevance in the design of hydrogelators and biomaterials (Bojarska et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves deprotection of the amine group to obtain the desired product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydride", "Methyl iodide", "3-Methylbenzaldehyde", "Benzylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "3-(Bromomethyl)benzoic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydride to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl iodide to form 9H-fluoren-9-yl methyl ether", "3-Methylbenzaldehyde is reacted with benzylamine to form 3-methyl-N-benzylbenzamide", "3-methyl-N-benzylbenzamide is reacted with di-tert-butyl dicarbonate and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbenzoic acid is reacted with 3-(bromomethyl)benzoic acid and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid", "The amine protecting group is removed using hydrochloric acid and sodium hydroxide in methanol to obtain the final product" ] } | |
CAS RN |
376588-51-1 |
Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



